molecular formula C3H2F4NaO2 B1343611 Sodium 2,2,3,3-tetrafluoropropionate CAS No. 22898-01-7

Sodium 2,2,3,3-tetrafluoropropionate

Cat. No.: B1343611
CAS No.: 22898-01-7
M. Wt: 169.03 g/mol
InChI Key: HAPDYYIGKMSQMP-UHFFFAOYSA-N
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Description

Sodium 2,2,3,3-tetrafluoropropionate is a chemical compound with the molecular formula C3HF4NaO2. It is a salt form of 2,2,3,3-tetrafluoropropanoic acid and is known for its applications in various fields, including agriculture and industry. This compound is characterized by its high efficiency, low toxicity, and environmental friendliness .

Biochemical Analysis

Biochemical Properties

Sodium 2,2,3,3-tetrafluoropropionate plays a significant role in biochemical reactions, particularly in the inhibition of lipid synthesis. It interacts with various enzymes and proteins, including those involved in metabolic pathways. The compound is known to inhibit the activity of acetyl-CoA carboxylase, an enzyme crucial for fatty acid synthesis. This inhibition leads to a decrease in the production of malonyl-CoA, a key intermediate in lipid biosynthesis. Additionally, this compound interacts with other biomolecules, such as transport proteins, affecting their function and stability .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to disrupt the normal function of cell membranes, leading to changes in ion transport and membrane potential. This disruption can affect cell signaling pathways, such as those involving calcium ions, and lead to altered gene expression. Furthermore, this compound impacts cellular metabolism by inhibiting key enzymes involved in energy production and lipid metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It binds to the active sites of enzymes, inhibiting their activity and preventing the formation of essential metabolic intermediates. For example, the compound binds to acetyl-CoA carboxylase, inhibiting its activity and reducing the production of malonyl-CoA. This inhibition leads to a decrease in fatty acid synthesis and an overall reduction in lipid accumulation. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is stable under normal laboratory conditions but can degrade when exposed to high temperatures or prolonged light exposure. Studies have shown that this compound can have long-term effects on cellular function, including persistent inhibition of lipid synthesis and alterations in cell signaling pathways. These effects can be observed in both in vitro and in vivo studies, with changes in cellular metabolism and gene expression persisting for extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit lipid synthesis without causing significant toxicity. At higher doses, this compound can induce toxic effects, including liver damage, disruption of metabolic processes, and adverse effects on the nervous system. Threshold effects have been observed, with specific dosages required to achieve desired biochemical outcomes without causing harm. It is essential to carefully monitor and adjust dosages to minimize toxic effects while maximizing the compound’s biochemical benefits .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to lipid metabolism. The compound interacts with enzymes such as acetyl-CoA carboxylase, inhibiting its activity and reducing the production of malonyl-CoA. This inhibition affects the overall flux of metabolites through lipid biosynthesis pathways, leading to decreased fatty acid and triglyceride production. Additionally, this compound can influence other metabolic pathways by interacting with cofactors and regulatory proteins, further modulating cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transport proteins, facilitating its movement across cell membranes and into specific cellular compartments. Once inside the cell, this compound can accumulate in certain organelles, such as the endoplasmic reticulum and mitochondria, where it exerts its biochemical effects. The distribution of the compound within tissues can vary depending on factors such as dosage, exposure duration, and the presence of other interacting molecules .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may be targeted to the endoplasmic reticulum, where it interacts with enzymes involved in lipid synthesis. Additionally, the compound can localize to mitochondria, affecting energy production and metabolic processes. The precise subcellular localization of this compound is essential for understanding its biochemical effects and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of sodium 2,2,3,3-tetrafluoropropionate typically involves the reaction of tetrafluoroethylene with a cyanide salt and water in the presence of an alcohol. The reaction is carried out under controlled conditions to ensure high yields. For example, a stirred autoclave can be charged with sodium cyanide, water, and methanol, and then tetrafluoroethylene is added in portions to maintain a specific pressure .

Industrial Production Methods: Industrial synthesis methods include nucleophilic addition of tetrafluoroethylene, telomerization of tetrafluoroethylene, and oxidation of 2,2,3,3-tetrafluoro-1-propanol. These methods are optimized for large-scale production to meet industrial demands .

Chemical Reactions Analysis

Types of Reactions: Sodium 2,2,3,3-tetrafluoropropionate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: The compound can be oxidized using an electrocatalytic reactor with a nano-MnOx loading porous titanium electrode as the anode.

    Reduction and Substitution: Specific conditions and reagents for reduction and substitution reactions vary depending on the desired products and reaction pathways.

Major Products: The major products formed from these reactions include 2,2,3,3-tetrafluoropropionic acid and its derivatives, which are used in various applications .

Comparison with Similar Compounds

  • 2,2,3,3-Tetrafluoropropionic acid
  • Sodium 2,2,3,3-tetrafluoropropanoate
  • Flupropanate
  • Tetrapion

Uniqueness: Sodium 2,2,3,3-tetrafluoropropionate stands out due to its high selectivity, low toxicity, and environmental friendliness. Compared to other similar compounds, it offers a balance of efficiency and safety, making it a preferred choice in various applications .

Properties

CAS No.

22898-01-7

Molecular Formula

C3H2F4NaO2

Molecular Weight

169.03 g/mol

IUPAC Name

sodium;2,2,3,3-tetrafluoropropanoate

InChI

InChI=1S/C3H2F4O2.Na/c4-1(5)3(6,7)2(8)9;/h1H,(H,8,9);

InChI Key

HAPDYYIGKMSQMP-UHFFFAOYSA-N

SMILES

C(C(C(=O)[O-])(F)F)(F)F.[Na+]

Canonical SMILES

C(C(C(=O)O)(F)F)(F)F.[Na]

22898-01-7

solubility

0.13 M

vapor_pressure

3.00e-04 mmHg

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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